(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one
Overview
Description
(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one: is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one typically involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the furan ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated derivatives of the phenyl rings.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, (2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one is investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one exerts its effects involves interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways or induce apoptosis in cancer cells by interacting with cellular proteins and DNA. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- (2E)-2-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenoic acid
- (2E)-2-(4-chlorophenyl)-3-phenylprop-2-enoic acid
Comparison: While these compounds share structural similarities, (2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one is unique due to the presence of the furan ring, which imparts different chemical and biological properties. The furan ring can participate in additional types of chemical reactions and may interact differently with biological targets compared to the other compounds listed.
Properties
IUPAC Name |
(2E)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-5-phenylfuran-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-14-8-6-12(7-9-14)15(20)10-18-16(21)11-17(22-18)13-4-2-1-3-5-13/h1-11H/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHNULRDVZQRHG-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)C3=CC=C(C=C3)Cl)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=O)/C(=C\C(=O)C3=CC=C(C=C3)Cl)/O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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